molecular formula C8H10ClF2NO B2418463 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride CAS No. 1989672-90-3

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B2418463
CAS No.: 1989672-90-3
M. Wt: 209.62
InChI Key: OWOSOCQHBOENHK-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO and a molecular weight of 209.62 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has several notable properties that make it valuable for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. For instance, catalytic hydrogenation may be used instead of lithium aluminum hydride for the reduction step. Additionally, continuous flow reactors can be utilized to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluorophenyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(2,4-dichlorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOSOCQHBOENHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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